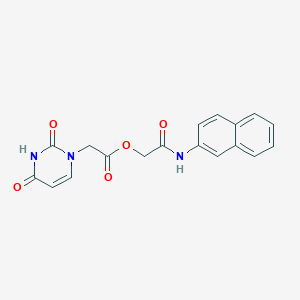![molecular formula C24H28N4O6 B12491635 Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12491635.png)
Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(MORFOLIN-4-IL)-5-[3-NITRO-4-(PIRROLIDIN-1-IL)BENZAMIDO]BENZOATO DE ETILO es un compuesto orgánico complejo que presenta un anillo de morfolina, un grupo nitro y un anillo de pirrolidina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-(MORFOLIN-4-IL)-5-[3-NITRO-4-(PIRROLIDIN-1-IL)BENZAMIDO]BENZOATO DE ETILO normalmente implica reacciones orgánicas de varios pasos. Un método común implica la aminación de Buchwald-Hartwig, que es una reacción de acoplamiento catalizada por paladio entre un haluro de arilo y una amina . Las condiciones de reacción suelen incluir el uso de una base como el carbonato de potasio y un ligando para estabilizar el catalizador de paladio.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la aminación de Buchwald-Hartwig para la síntesis a gran escala. Esto podría incluir el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como el desarrollo de catalizadores y reactivos más sostenibles y rentables.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(MORFOLIN-4-IL)-5-[3-NITRO-4-(PIRROLIDIN-1-IL)BENZAMIDO]BENZOATO DE ETILO puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amina en condiciones apropiadas.
Reducción: El grupo éster se puede hidrolizar a un ácido carboxílico.
Sustitución: Los anillos de morfolina y pirrolidina pueden participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen gas hidrógeno con un catalizador de paladio.
Reducción: A menudo se utilizan reactivos como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las condiciones normalmente implican el uso de bases o ácidos fuertes para facilitar la reacción.
Principales Productos Formados
Oxidación: Formación de derivados de amina.
Reducción: Formación de ácidos carboxílicos.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(MORFOLIN-4-IL)-5-[3-NITRO-4-(PIRROLIDIN-1-IL)BENZAMIDO]BENZOATO DE ETILO tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se investiga su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(MORFOLIN-4-IL)-5-[3-NITRO-4-(PIRROLIDIN-1-IL)BENZAMIDO]BENZOATO DE ETILO implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. El grupo nitro y el anillo de morfolina son grupos funcionales clave que contribuyen a su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos Similares
2-(MORFOLIN-4-IL)-6-(PIRROLIDIN-1-IL)QUINOLINAS: Estos compuestos comparten características estructurales similares y se sintetizan mediante métodos similares.
2-(MORFOLIN-4-IL)-4-OXO-4H-PIRIDO[1,2-A]PIRIMIDINAS: Estos compuestos también presentan un anillo de morfolina y tienen aplicaciones similares en química medicinal.
Singularidad
2-(MORFOLIN-4-IL)-5-[3-NITRO-4-(PIRROLIDIN-1-IL)BENZAMIDO]BENZOATO DE ETILO es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas
Propiedades
Fórmula molecular |
C24H28N4O6 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
ethyl 2-morpholin-4-yl-5-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H28N4O6/c1-2-34-24(30)19-16-18(6-8-20(19)27-11-13-33-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29) |
Clave InChI |
DOKSWZFBLVXKGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({[5-({[(4-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12491568.png)

![Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12491587.png)
![N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491591.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491599.png)
![N-(4-{5-Amino-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]-1,2,3-triazol-1-YL}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B12491606.png)
![(4-bromophenyl)[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12491607.png)
![2,4-dichloro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12491611.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine](/img/structure/B12491612.png)

![N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12491625.png)
![2-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methylpropan-1-ol](/img/structure/B12491627.png)
![3-iodo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491628.png)

